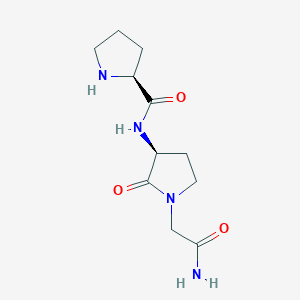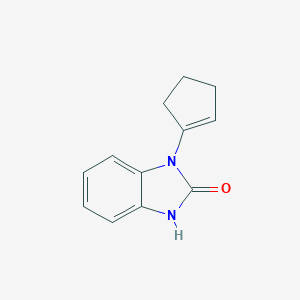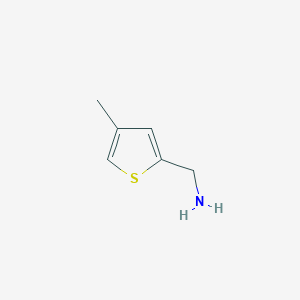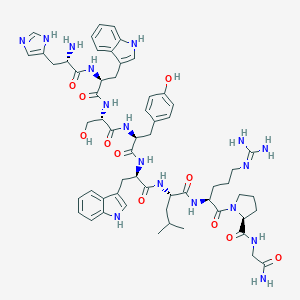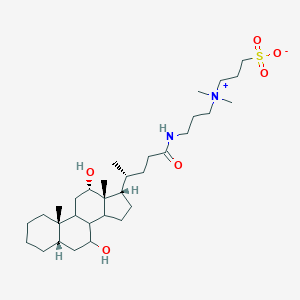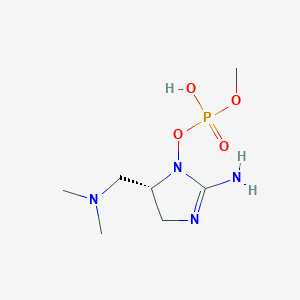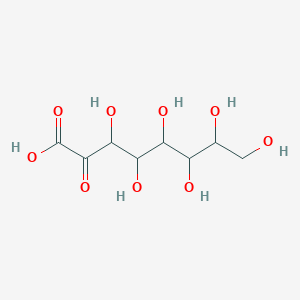
2-Octulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octulosonic acid, also known as Kdo, is a sugar-like molecule that is found in the outer membrane of gram-negative bacteria. It is a unique molecule that is not present in human cells, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 2-Octulosonic acid is not fully understood, but it is believed to act by disrupting the outer membrane of gram-negative bacteria. This disruption can lead to the leakage of essential cellular components, ultimately leading to bacterial death. Additionally, 2-Octulosonic acid has been shown to modulate the immune response, leading to its potential use as a vaccine adjuvant.
Biochemische Und Physiologische Effekte
2-Octulosonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, 2-Octulosonic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Octulosonic acid in lab experiments is its unique structure, which makes it a specific target for drug development. Additionally, 2-Octulosonic acid is not present in human cells, making it a safe target for drug development. However, one limitation of using 2-Octulosonic acid in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 2-Octulosonic acid. One potential direction is the development of new drugs that target the molecule for the treatment of bacterial infections and inflammatory diseases. Additionally, the use of 2-Octulosonic acid as a vaccine adjuvant is an area of active research, with the potential to enhance the immune response to a variety of antigens. Finally, the development of new synthesis methods for 2-Octulosonic acid could lead to more efficient and cost-effective production of the molecule.
Synthesemethoden
The synthesis of 2-Octulosonic acid can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing 2-Octulosonic acid is through the chemical synthesis of its precursor, L-glycero-D-manno-heptose.
Wissenschaftliche Forschungsanwendungen
2-Octulosonic acid has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising target for the treatment of bacterial infections and inflammatory diseases. Additionally, 2-Octulosonic acid has been studied for its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to antigens.
Eigenschaften
CAS-Nummer |
107947-93-3 |
|---|---|
Produktname |
2-Octulosonic acid |
Molekularformel |
C8H14O9 |
Molekulargewicht |
254.19 g/mol |
IUPAC-Name |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
InChI-Schlüssel |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Synonyme |
2-OclA 2-octulosonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




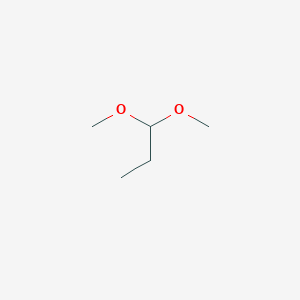
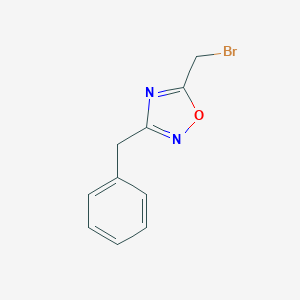


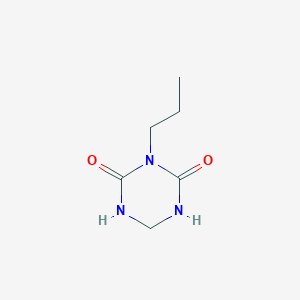
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
